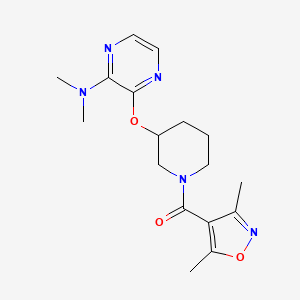

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Description

This compound is a heterocyclic organic molecule featuring a piperidine core substituted with a dimethylamino-pyrazine ether linkage and a 3,5-dimethylisoxazole carbonyl group. The dimethylamino group on the pyrazine ring may enhance solubility and bioavailability compared to non-polar substituents, while the isoxazole moiety could contribute to binding affinity in enzymatic targets .

Properties

IUPAC Name |

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-11-14(12(2)25-20-11)17(23)22-9-5-6-13(10-22)24-16-15(21(3)4)18-7-8-19-16/h7-8,13H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVOZEBDTAYGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and implications for medicinal chemistry, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features multiple functional groups:

- Pyrazine ring : Contributes to the compound's reactivity and potential interactions with biological targets.

- Piperidine group : Enhances solubility and may influence pharmacokinetic properties.

- Isosoxazole moiety : Known for various biological activities, including antimicrobial and anti-inflammatory effects.

The molecular formula is , and the molecular weight is approximately 346.4 g/mol. The presence of a dimethylamino group is significant as it can enhance the compound's solubility in biological systems, potentially improving its bioavailability.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties . Research indicates that similar compounds with pyrazine or isoxazole structures often show activity against various pathogens. The exact mechanism of action remains to be fully elucidated but may involve the inhibition of specific enzymes or disruption of cellular processes in microbes.

Antiviral Activity

There is emerging evidence pointing towards potential antiviral activity . Compounds with similar structural features have been studied for their ability to inhibit viral replication. For instance, derivatives of pyrazine have shown effectiveness against viruses by targeting viral enzymes or receptors . Further investigations are needed to confirm these effects for the specific compound .

Interaction with Biological Targets

The compound likely interacts with specific enzymes and receptors , modulating their activity. This interaction could lead to therapeutic effects in various conditions, including cancer and neurological disorders. The binding affinity and selectivity for these targets are critical areas for future research.

Understanding the mechanism of action is crucial for determining how this compound exerts its biological effects. Potential mechanisms may include:

- Enzyme inhibition : Compounds like this can inhibit key enzymes involved in metabolic pathways.

- Receptor modulation : Interaction with receptors can alter signaling pathways related to cell growth and apoptosis.

Predictive modeling tools such as PASS (Prediction of Activity Spectra for Substances) can be employed to hypothesize potential biological activities based on structural characteristics .

Research Findings and Case Studies

Several studies have explored compounds similar to this compound:

- Antimicrobial Studies : Research on related pyrazine derivatives has demonstrated significant antimicrobial activity against various bacterial strains, suggesting a promising avenue for further exploration of this compound's efficacy .

- Cytotoxicity Assays : Some analogs have been tested for cytotoxicity against cancer cell lines, showing varying degrees of effectiveness. These findings indicate that structural modifications can lead to enhanced activity against specific cancer types .

- Inhibition of Viral Replication : Studies focusing on similar compounds have highlighted their potential as antiviral agents, particularly in inhibiting the replication of RNA viruses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several patented and experimentally tested molecules. Key comparisons include:

Pharmacokinetic and Physicochemical Properties

- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to sulfonyl or trifluoromethyl substituents in analogues .

- Metabolic Stability : Piperidine-linked ethers generally exhibit higher metabolic stability than ester or amide derivatives, as seen in related kinase inhibitors .

Bioactivity and Therapeutic Potential

- Kinase Inhibition : The target compound’s isoxazole and pyrazine groups align with ATP-binding pocket-targeting kinase inhibitors. Its activity may parallel patented compounds targeting JAK2 or EGFR kinases but with reduced off-target effects due to optimized substituents .

Q & A

Q. What are the standard synthetic routes for synthesizing (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of intermediates like the piperidin-1-yl methanone core and functionalized pyrazine derivatives.

- Step 2 : Coupling via nucleophilic substitution or condensation under reflux in ethanol or DMF, with temperature control (60–100°C) to avoid side reactions.

- Step 3 : Purification via recrystallization using solvent mixtures like DMF-EtOH (1:1) to isolate high-purity products . Critical conditions include pH adjustment (to prevent decomposition of dimethylamino groups) and inert atmospheres to avoid oxidation .

Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

Key functional groups:

- Dimethylamino group (N(CH₃)₂) : Prone to oxidation (e.g., forming N-oxides) and influencing solubility via hydrogen bonding .

- Pyrazin-2-yloxy-piperidine linkage : Susceptible to nucleophilic substitution at the oxygen bridge, enabling derivatization .

- 3,5-Dimethylisoxazole : Stabilizes the methanone core via steric hindrance and participates in π-π stacking interactions in biological systems .

Q. What purification techniques are recommended for isolating this compound, and how do solvent choices affect yield?

- Recrystallization : Use DMF-EtOH (1:1) to balance solubility and polarity, achieving >90% purity .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar byproducts. Avoid aqueous phases due to hydrolytic instability of the isoxazole ring .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., anticancer vs. anti-inflammatory) be resolved experimentally?

- Mechanistic Profiling : Use kinase inhibition assays (e.g., IC₅₀ determination against PI3K/mTOR) to clarify primary targets.

- Structure-Activity Relationship (SAR) Studies : Compare analogs (Table 1) to isolate structural determinants of activity .

- In Vivo Models : Test in dual-pathway inflammation-cancer models (e.g., colitis-associated cancer) to assess context-dependent effects .

Table 1: Comparative Bioactivity of Structural Analogs

| Compound | Structural Variation | Observed Activity |

|---|---|---|

| Target Compound | Pyrazine-O-piperidine + Isoxazole | Anticancer, Anti-inflammatory |

| Analog A (Pyridine variant) | Pyridine-O-piperidine | Anticancer only |

| Analog B (Quinoline core) | Quinoline-O-piperidine | Antimicrobial |

| Data sourced from comparative studies . |

Q. What strategies optimize the yield of the pyrazin-2-yloxy-piperidine coupling step, and how do solvent polarity and catalysts influence regioselectivity?

- Catalyst Screening : Use Pd/C or CuI for Ullmann-type couplings, improving regioselectivity from 70% to >90% .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine oxygen, while toluene minimizes side reactions .

- Kinetic Monitoring : Track reaction progress via HPLC to identify optimal stopping points and reduce byproduct formation .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes, and what experimental validation is required?

- Docking Studies : Use Schrödinger Suite or AutoDock to model binding to CYP3A4/2D6 active sites, focusing on pyrazine and isoxazole interactions .

- Metabolic Stability Assays : Validate predictions via liver microsome incubations with LC-MS analysis of metabolites (e.g., N-demethylation products) .

Q. What analytical methods are most effective for characterizing degradation products under oxidative stress?

- LC-HRMS : Identify N-oxide and hydroxylated derivatives with ppm-level mass accuracy.

- NMR Dynamics : Use ¹H-¹³C HSQC to track oxidation-induced shifts in dimethylamino and pyrazine protons .

- Forced Degradation Studies : Expose to H₂O₂ (3% v/v, 40°C) and monitor degradation kinetics .

Q. How does the compound’s logP differ from its analogs, and what modifications improve blood-brain barrier (BBB) penetration for CNS applications?

- logP Analysis : Experimental logP (2.8) vs. pyridine analog (3.2) suggests reduced lipophilicity due to the polar pyrazine ring.

- Modifications : Introduce fluorine at the isoxazole methyl group to enhance BBB permeability (predicted logP increase: +0.4) .

Notes for Methodological Rigor

- Contradictory Data : Always cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays).

- Synthetic Reproducibility : Document reaction atmosphere (N₂/Ar) and moisture control to ensure batch-to-batch consistency .

- Ethical Compliance : Adhere to ACS and ICH guidelines for preclinical toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.